Methyl 2-amino-4-chloro-5-methoxybenzoate
Description
Methyl 2-amino-4-chloro-5-methoxybenzoate (CAS No. 181434-76-4) is an aromatic ester derivative with the molecular formula C₉H₉ClNO₃ and a molecular weight of 229.63 g/mol. Its structure features:
- A methyl ester group at the carboxyl position.
- An amino (-NH₂) substituent at the 2-position.
- Chlorine at the 4-position and methoxy (-OCH₃) at the 5-position on the benzene ring.
This compound is primarily used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its reactive amino and halogen substituents, which enable further functionalization .
Properties
IUPAC Name |
methyl 2-amino-4-chloro-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLRQXBTXPAANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181434-36-6 | |
| Record name | Methyl 2-amino-4-chloro-5-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-chloro-5-methoxybenzoate typically involves the esterification of 2-amino-4-chloro-5-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-chloro-5-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Derivatives with different substituents replacing the amino or chloro groups.
Oxidation: Oxidized products such as quinones or carboxylic acids.
Reduction: Reduced forms of the compound with altered functional groups.
Hydrolysis: 2-amino-4-chloro-5-methoxybenzoic acid.
Scientific Research Applications
Methyl 2-amino-4-chloro-5-methoxybenzoate is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-chloro-5-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Methyl 2-amino-4-chloro-5-methoxybenzoate with structurally related compounds, focusing on molecular features, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Ester Group Variation: Ethyl 2-amino-4-chloro-5-methoxybenzoate (CAS 108494-83-3) shares the same substituents but replaces the methyl ester with an ethyl group.
Substituent Position Swapping: Methyl 2-amino-5-chloro-4-methoxybenzoate (CAS 79025-26-6) swaps the chlorine and methoxy groups. This alters electronic distribution, affecting hydrogen bonding and steric interactions in target binding .
Functional Group Modifications: Replacing methoxy with hydroxyl (CAS 1113049-83-4) introduces a polar, acidic group, enhancing solubility but reducing stability under basic conditions . Acetylation of the amino group (as in Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate) protects the amine from oxidation, making it suitable for prolonged storage or controlled release .
Thioether Introduction: The ethylthio group in Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate introduces sulfur, enabling redox reactions and metal coordination, which are valuable in catalytic or cytotoxic applications .
Table 2: Physicochemical Properties
| Property | This compound | Ethyl Analog (108494-83-3) | Swapped Substituent (79025-26-6) | Hydroxy Analog (1113049-83-4) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 229.63 | 243.66 | 229.63 | 225.61 (free acid) + HCl |
| LogP (Predicted) | ~2.1 | ~2.8 | ~1.9 | ~1.3 |
| Reactivity of Amino Group | High (free -NH₂) | High | High | Moderate (protonated in HCl) |
| Stability | Stable under anhydrous conditions | Similar | Similar | Sensitive to oxidation |
Research Implications
- Pharmaceuticals : Ethyl and methyl ester analogs are explored as prodrugs, where esterase enzymes convert them into active acids .
- Agrochemicals: The chloro and methoxy substituents in this compound are critical for herbicidal activity, while the ethylthio variant (CAS 1119455-01-4) shows promise in pesticide development .
- Material Science : Thioether-containing derivatives may serve as ligands in metal-organic frameworks (MOFs) due to sulfur's coordination capacity .
Biological Activity
Methyl 2-amino-4-chloro-5-methoxybenzoate (also known as this compound) is an organic compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 229.65 g/mol. The compound features a methoxy group (-OCH₃), an amino group (-NH₂), and a chloro substituent (-Cl) on a benzoate framework, contributing to its reactivity and potential biological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially providing relief in conditions characterized by inflammation.
- Analgesic Effects : The presence of the amino group is believed to enhance interaction with biological targets involved in pain modulation, suggesting potential analgesic properties.
- Anticancer Activity : Similar compounds have shown activity against various cancer cell lines, indicating that this compound may possess anticancer properties. Further research is necessary to elucidate these effects fully.
- Antimicrobial Properties : The compound may also exhibit antimicrobial activities, which are common among compounds with similar structures.
The mechanisms underlying the biological activities of this compound involve its interaction with specific molecular targets:
- Binding Affinity : Interaction studies have focused on the binding affinity of the compound with various receptors or enzymes involved in inflammatory pathways. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.
- Pathway Modulation : The compound may influence biochemical pathways related to inflammation and pain, although detailed studies are required to confirm these interactions.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Potential modulation of inflammatory pathways, offering therapeutic benefits in inflammatory diseases | |
| Analgesic | Possible interaction with pain modulation pathways | |
| Anticancer | Activity against various cancer cell lines; further research required for confirmation | |
| Antimicrobial | Exhibits antimicrobial properties similar to related compounds |
Case Study: Anticancer Activity
In a study examining structurally related compounds, it was found that this compound exhibited promising results against specific cancer cell lines. For instance, compounds with similar functional groups were noted to induce apoptosis in human breast cancer cells by regulating key proteins involved in cell survival and death . This suggests that this compound could be further explored for its anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
